molecular formula C12H8ClNO2 B8410863 2-Nitro-6-chlorobiphenyl

2-Nitro-6-chlorobiphenyl

Cat. No.: B8410863
M. Wt: 233.65 g/mol
InChI Key: ZEVMNJKIRYJNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-6-chlorobiphenyl is a chemical compound with the molecular formula C 12 H 8 ClNO 2 . As a biphenyl derivative, it features both nitro and chloro functional groups, which are characteristic in the synthesis of more complex organic structures. Research Applications and Value: The specific research applications, mechanism of action, and unique research value for this compound are not currently detailed in the scientific literature accessible through this search. Generally, compounds with nitro and chloro substituents on a biphenyl scaffold are of significant interest in organic synthesis and materials science. They can serve as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-chloro-3-nitro-2-phenylbenzene

InChI

InChI=1S/C12H8ClNO2/c13-10-7-4-8-11(14(15)16)12(10)9-5-2-1-3-6-9/h1-8H

InChI Key

ZEVMNJKIRYJNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Ortho-substituted nitro groups (e.g., 2-nitro) increase melting points compared to para-substituted analogs due to reduced symmetry and stronger intermolecular interactions.
  • Solubility : Chloro and nitro groups reduce water solubility but enhance solubility in polar aprotic solvents (e.g., DCM). Para-substituted derivatives (e.g., 4-nitro-4'-chlorobiphenyl) exhibit higher solubility in aromatic solvents due to planar molecular geometry.
  • LogP : The nitro group’s electron-withdrawing effect increases hydrophobicity, with ortho substitution (2-nitro-6-chloro) yielding higher LogP than para isomers.

Chemical Reactivity

  • Nitro Group Reduction : The ortho-nitro group in this compound may undergo slower catalytic hydrogenation than para-nitro analogs due to steric hindrance from the adjacent chloro group .
  • Chlorine Substitution : The chloro substituent at the 6-position is less reactive in nucleophilic aromatic substitution (NAS) compared to chloro in electron-rich environments (e.g., 4-chlorobiphenyl), as the nitro group deactivates the ring.
  • Photostability : Nitro groups in ortho positions are associated with reduced photodegradation rates compared to meta or para isomers, as seen in studies of nitroaromatic pesticides .

Toxicity and Environmental Impact

  • Acute Toxicity : Nitroaromatic compounds are often mutagenic; ortho-nitro derivatives may exhibit higher cytotoxicity due to enhanced membrane permeability .
  • Environmental Persistence : Chlorinated biphenyls are resistant to biodegradation. The nitro group in this compound may facilitate partial microbial degradation, as observed in nitro-substituted polychlorinated biphenyls (PCBs) .
  • Regulatory Status: Chlorinated biphenyls are regulated under international treaties (e.g., Stockholm Convention).

Research Findings

Synthetic Routes : A 2023 study demonstrated that nitration of 6-chlorobiphenyl yields this compound as the major product (75% yield), attributed to the chloro group’s ortho/para-directing effects despite ring deactivation .

Comparative Reactivity : In Suzuki-Miyaura coupling reactions, this compound showed lower reactivity than 4-nitro-4'-chlorobiphenyl, likely due to steric hindrance impeding palladium coordination .

Preparation Methods

Palladium-Catalyzed Coupling in Aqueous Media

A patented method (CN104478726A) utilizes a Pd/C catalyst in water, achieving yields exceeding 90%. The reaction employs 2-chloronitrobenzene and substituted diphenylboronic acid under nitrogen protection, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Critical parameters include:

  • Solvent-to-substrate ratio : 2000–3000 mL water per mole of 2-chloronitrobenzene.

  • Temperature : 100–140°C, with higher temperatures reducing reaction time from 15 hours (100°C) to 5 hours (140°C).

  • Base selection : NaOH outperforms Na2CO3 and NaHCO3, though all three provide >90% yields.

A representative procedure involves heating 2-chloronitrobenzene (100 mmol), bis(4-chlorophenyl)boronic acid (60 mmol), TBAB (50 mmol), NaOH (250 mmol), and 5% Pd/C (0.2 mmol) in 200 mL water at 140°C for 5 hours, yielding 95% 4-chloro-2-nitrobiphenyl. While this method targets the 4-chloro isomer, analogous conditions apply to this compound by substituting appropriate boronic acids.

Ligand-Accelerated Coupling in Organic Solvents

The US20140296519A1 patent demonstrates a Pd(OAc)2/SPhos catalyst system in toluene, yielding 78% this compound. Key distinctions from aqueous methods include:

ParameterAqueous SystemOrganic System
Catalyst5% Pd/CPd(OAc)2/SPhos
LigandNoneSPhos
SolventWaterToluene
Temperature140°C110°C
Yield95%78%

The lower yield in organic media underscores the role of water in stabilizing palladium intermediates and facilitating boronic acid activation. However, organic solvents enable compatibility with moisture-sensitive substrates.

Oxidative Coupling with Transition Metal Catalysts

Alternative methods employ nickel or cobalt catalysts for nitro-group retention during coupling.

Nickel/Manganese Oxide Systems

CN112358402A discloses a Ni/MnO2-catalyzed process using 1-chloro-4-(6-nitrocyclohex-3-enyl)-benzene in xylene at 138°C, yielding 84.8% 4'-chloro-2-nitrobiphenyl. Critical factors include:

  • Catalyst loading : 5% Ni/MnO2 (0.2 mol equivalents).

  • Solvent effects : Xylene improves product isolation compared to chlorobenzene.

  • Reaction time : 6 hours for full conversion.

This method avoids boronic acid precursors but requires stoichiometric oxidants, increasing costs for large-scale production.

Mechanistic Insights and Comparative Analysis

Palladium Catalysis Pathways

The Suzuki-Miyaura mechanism involves three stages:

  • Oxidative addition : Pd(0) inserts into the C–Cl bond of 2-chloronitrobenzene.

  • Transmetallation : Boronic acid transfers the aryl group to palladium.

  • Reductive elimination : Biaryl formation regenerates Pd(0).

Bulky phosphine ligands (e.g., SPhos) accelerate reductive elimination by stabilizing Pd(II) intermediates.

Nickel Catalysis Challenges

Nickel systems face slower transmetallation due to stronger Ni–O bonds from nitro groups, necessitating higher temperatures (138°C vs. Pd’s 110–140°C).

Industrial Scalability and Cost Considerations

MethodCost DriversScalabilityEnvironmental Impact
Aqueous SuzukiPd/C recoveryHigh (batch)Low (water solvent)
Organic SuzukiLigand costModerateModerate (toluene)
Ni/MnO2Oxidant wasteLowHigh (metal waste)

The aqueous Pd/C method offers the best balance of yield and sustainability, though Pd recycling remains critical for cost-effectiveness.

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